molecular formula C18H25N7 B2706360 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine CAS No. 2415531-96-1

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine

Cat. No.: B2706360
CAS No.: 2415531-96-1
M. Wt: 339.447
InChI Key: JROKZCKIYITVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine , also known by its chemical structure, is a novel compound with potential pharmacological applications. Its systematic name is 2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole . This compound exhibits interesting properties due to its unique structural features.


Molecular Structure Analysis

The molecular formula of This compound is C19H21F3N6 . Its molecular weight is approximately 390.41 g/mol . The compound contains a fused benzimidazole ring system, a piperazine moiety, and a pyrimidine ring. The trifluoromethyl group enhances its lipophilicity and may influence its pharmacokinetics .


Physical and Chemical Properties Analysis

  • Storage : Sealed and stored in a freezer at -20°C .

Safety and Hazards

  • Hazard Statements : May cause skin and eye irritation (H315, H319). Avoid inhalation (H335) .
  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-2-15-12-19-18(20-13-15)25-9-7-24(8-10-25)17-11-16(21-14-22-17)23-5-3-4-6-23/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROKZCKIYITVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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